

Itraconazole CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itraconazole*

Cat. No.: *B105839*

[Get Quote](#)

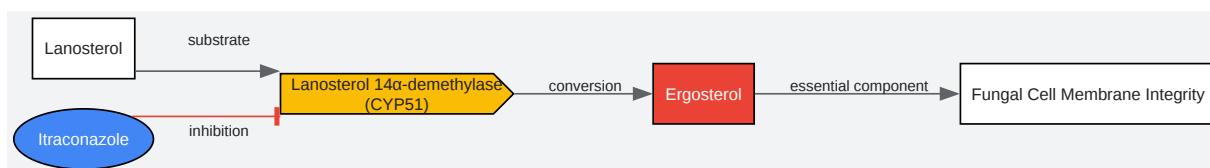
An In-Depth Technical Guide to Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of a variety of fungal infections.^[1] First synthesized in the early 1980s, it is on the World Health Organization's List of Essential Medicines.^[2] Beyond its established antifungal activity, recent research has unveiled its potential in oncology through the inhibition of the Hedgehog signaling pathway and angiogenesis.^{[2][3]} This guide provides a comprehensive overview of the core technical aspects of **Itraconazole**, including its chemical identity, mechanisms of action, pharmacokinetic profile, and relevant experimental data.

Chemical Identity

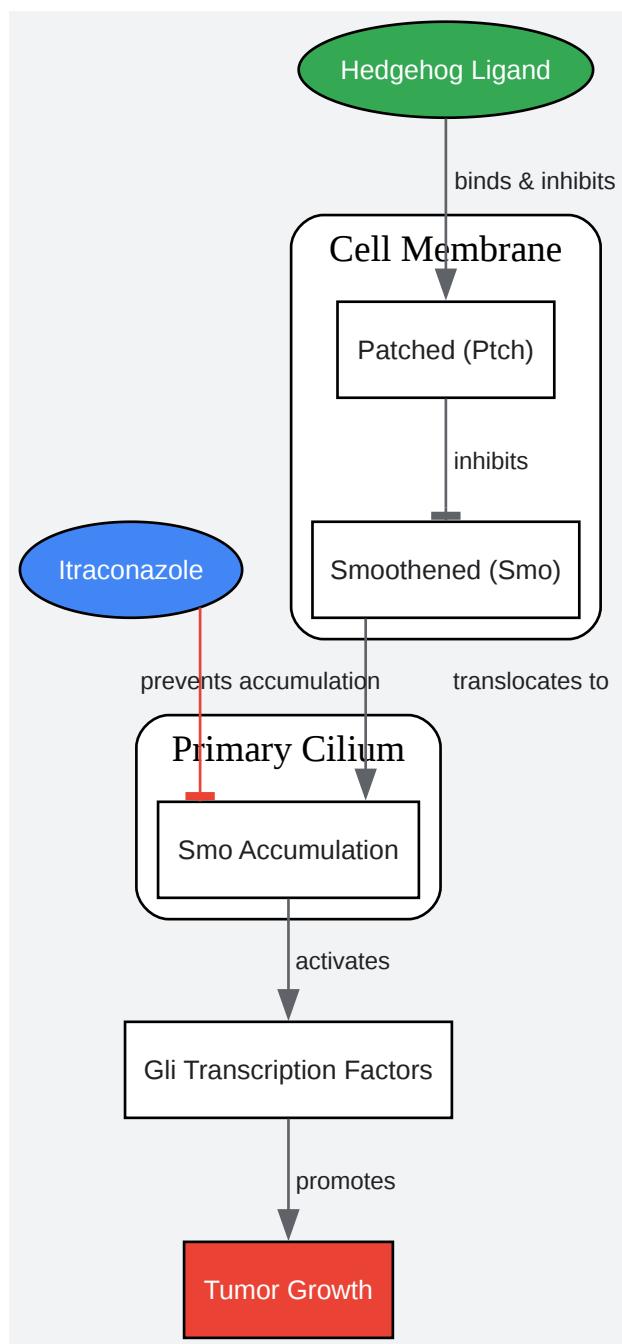

- CAS Number: 84625-61-6^{[4][5][6]}
- IUPAC Nomenclature: 2-butan-2-yl-4-[4-[4-[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one^[7]

Mechanism of Action

Itraconazole's therapeutic effects stem from multiple distinct molecular mechanisms.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of **Itraconazole** is the disruption of the fungal cell membrane's integrity.[8][9] It achieves this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.[1][9] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9] The inhibition of this step leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately resulting in fungal cell death.[9] Due to its higher affinity for fungal cytochrome P450 enzymes over mammalian ones, **Itraconazole** exhibits selective toxicity.[8]



[Click to download full resolution via product page](#)

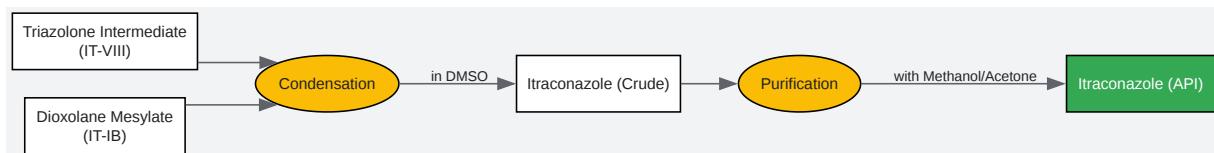
Fig. 1: Inhibition of Ergosterol Biosynthesis by **Itraconazole**

Anticancer Activity: Hedgehog Signaling Pathway Inhibition

Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a mechanism distinct from its antifungal action.[3][10] The Hh pathway is crucial during embryonic development and has been implicated in the growth of various tumors when aberrantly activated.[3] **Itraconazole** acts on the Smoothened (Smo) protein, a key component of the Hh pathway, preventing its ciliary accumulation that is normally induced by Hh stimulation.[3][10] This inhibition of the Hh pathway has been shown to suppress the growth of tumors like medulloblastoma.[3][10]

[Click to download full resolution via product page](#)

Fig. 2: Itraconazole's Inhibition of the Hedgehog Signaling Pathway


Pharmacokinetics

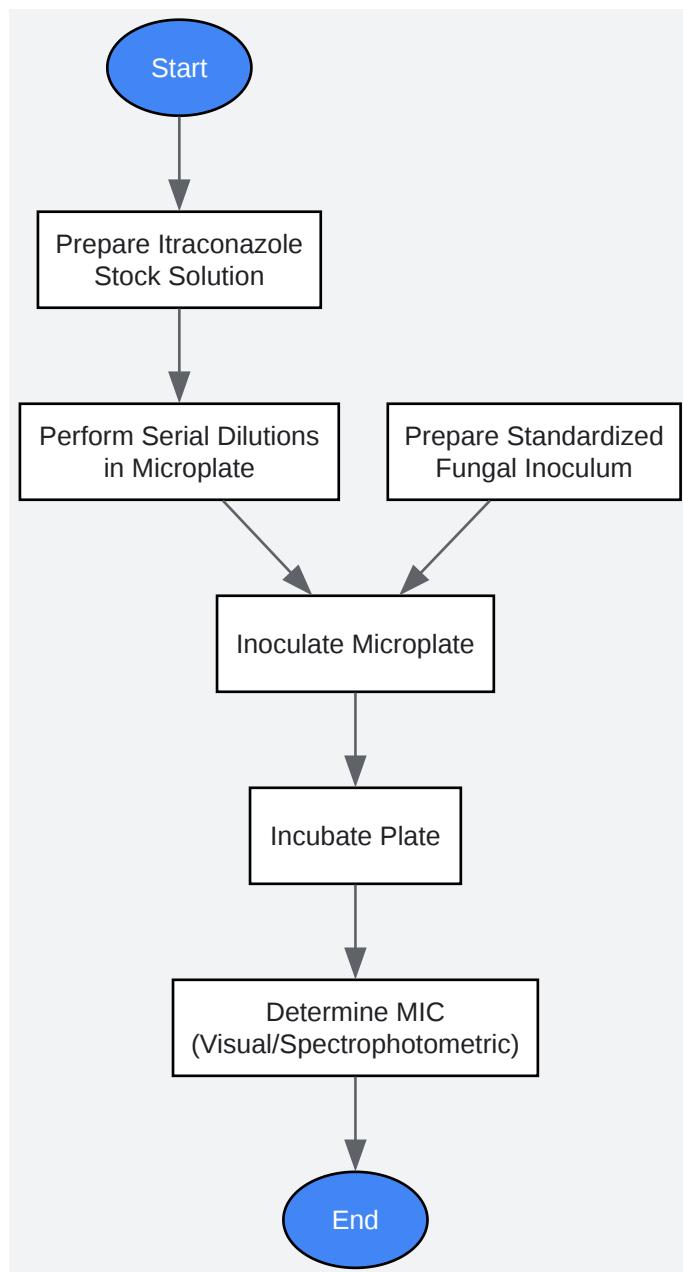
Itraconazole is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme system.^[11] Its absorption is enhanced when taken with food.^[12] The drug is highly lipophilic, leading to accumulation in fatty tissues, skin, and nails.^[1]

Parameter	Value	Conditions	Reference
Time to Peak Plasma Concentration (T _{max})	2.8 - 6.0 hours	Single oral dose with a meal	[13]
Elimination Half-Life (t _{1/2})	15 - 42 hours	Increases with chronic dosing	[13] [14]
Bioavailability	~55%	Oral solution	[11]
Protein Binding	>99%	In plasma	[8]
Excretion	3-18% in feces, <0.03% unchanged in urine	Primarily as metabolites	[11]
Mean Peak Plasma Concentration (C _{max}) - Day 1	110 ng/mL	100 mg once daily	[13]
272 ng/mL	200 mg once daily	[13]	
553 ng/mL	200 mg twice daily	[13]	
Mean Peak Plasma Concentration (C _{max}) - Day 15	412 ng/mL	100 mg once daily	[12]
1,070 ng/mL	200 mg once daily	[12]	
1,980 ng/mL	200 mg twice daily	[12]	

Synthesis Overview

The synthesis of **Itraconazole** is a multi-step process. A key final step involves the condensation of a triazolone intermediate with a dioxolane side chain.[\[15\]](#)[\[16\]](#) Specifically, 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one is reacted with cis-2-[(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-methyl-methanesulfonate in the presence of a base and a solvent like dimethyl sulfoxide (DMSO).[\[15\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)


Fig. 3: Final Steps in **Itraconazole** Synthesis

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Microdilution Method)

This protocol outlines a general procedure for determining the minimum inhibitory concentration (MIC) of **Itraconazole** against fungal isolates.

- Preparation of **Itraconazole** Stock Solution: Dissolve **Itraconazole** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilutions: Prepare a series of twofold dilutions of the **Itraconazole** stock solution in a microdilution plate using an appropriate growth medium (e.g., RPMI 1640).
- Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a standardized inoculum suspension of yeast cells or conidia in sterile water, adjusting the concentration to a specified range (e.g., 10^3 to 4×10^4 cells/mL).[18]
- Inoculation: Add a standardized volume of the fungal inoculum to each well of the microdilution plate containing the **Itraconazole** dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
- Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
- MIC Determination: Determine the MIC by visually inspecting for the lowest concentration of **Itraconazole** that causes a significant inhibition of fungal growth compared to the growth control. Alternatively, spectrophotometric readings can be used for a more quantitative assessment.[18]

[Click to download full resolution via product page](#)

Fig. 4: Workflow for In Vitro Antifungal Susceptibility Testing

Clinical Efficacy Data

The following table summarizes data from selected clinical trials of **Itraconazole** in different indications.

Indication	Dosage Regimen	Treatment Duration	Outcome Measure	Result	Reference
Tinea Corporis/Cruris	100 mg/day	Until cure	Cure Rate	-	[19]
200 mg/day	Until cure	Cure Rate	No significant difference from 100 mg	[19]	
400 mg/day	Until cure	Cure Rate	Significantly higher than 100 mg & 200 mg	[19]	
Toenail Onychomycosis	200 mg/day (single tablet)	12 weeks	Complete Cure	Non-inferior to 2x100mg capsules	[20]
Fungal Prophylaxis (Neutropenic Patients)	100 mg twice daily	-	Systemic Fungal Infections	6% vs 19% in placebo (profound neutropenia)	[21]
Fungal Prophylaxis (Neutropenic Patients)	2.5 mg/kg every 12 hours (oral solution)	-	Deep Fungal Infections	24% vs 33% in placebo	[22]
Chronic Pulmonary Aspergillosis	-	6 months	Favorable Response	76%	[23]

Conclusion

Itraconazole remains a cornerstone in the management of fungal diseases, with a well-characterized mechanism of action targeting ergosterol biosynthesis. Its pharmacokinetic profile is complex, exhibiting dose-dependent behavior and significant inter-subject variability. The discovery of its inhibitory effects on the Hedgehog signaling pathway has opened new

avenues for its application in oncology. This guide provides core technical data to support further research and development efforts involving this versatile therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. Itraconazole - Wikipedia [en.wikipedia.org]
- 3. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 10. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 16. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]
- 17. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]

- 18. academic.oup.com [academic.oup.com]
- 19. Effect of Different Itraconazole Dosing Regimens on Cure Rates, Treatment Duration, Safety, and Relapse Rates in Adult Patients With Tinea Corporis/Cruris: A Randomized Clinical Trial [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized, placebo-controlled, phase 3 study of itraconazole for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Itraconazole oral solution as prophylaxis for fungal infections in neutropenic patients with hematologic malignancies: a randomized, placebo-controlled, double-blind, multicenter trial. GIMEMA Infection Program. Gruppo Italiano Malattie Ematologiche dell' Adulito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Itraconazole CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105839#itraconazole-cas-number-and-iupac-nomenclature\]](https://www.benchchem.com/product/b105839#itraconazole-cas-number-and-iupac-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com